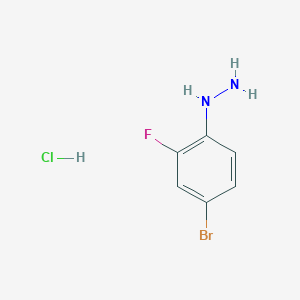

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

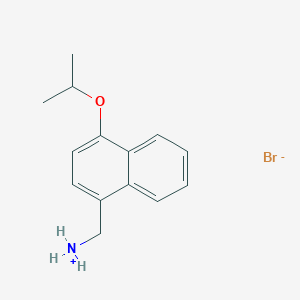

The molecular structure of (4-Bromo-2-fluorophenyl)hydrazine hydrochloride has been elucidated using crystallography and density functional theory (DFT) studies. These analyses reveal the spatial arrangement of atoms within the molecule and the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Hirshfeld surface analysis further helps in understanding the intermolecular interactions and their contribution to the molecular stability (Lalvani et al., 2021).

Chemical Reactions and Properties

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride participates in various chemical reactions, including hydrodehalogenation in the presence of palladium on carbon (Pd/C) catalyst and hydrazine hydrochloride. This reaction is notable for its high selectivity and compatibility with aryl halides having different substituents. The ability to undergo hydrodehalogenation at room temperature with high yields makes this compound a valuable reagent in organic synthesis (Cellier et al., 2003).

Aplicaciones Científicas De Investigación

Reagent for Aldehydes and Ketones : It's used as a reagent for aldehydes and ketones in scientific research, showcasing its utility in organic synthesis (Maaskant, 1937).

Synthesis of Heterocyclic Compounds : This compound aids in the synthesis of 4-substituted heterocyclic cles-5-pyrazolones (Youssef, 1984). Additionally, it can be involved in the synthesis of chalcones, which are further treated with hydrazine hydrate to produce fluorinated 1,5-benzothiazepines and pyrazolines (Jagadhani, Kundlikar & Karale, 2015).

Analytical Chemistry : It's utilized in the titrimetric determination of organic compounds via direct or indirect methods in an hydrochloric acid medium (Verma, Srivastava, Ahmed & Bose, 1978).

Fluorescent Probes : The compound is significant in the development of fluorescent probes for hydrazine detection. This is important for selective sensing and imaging, considering hydrazine's toxicity and potential for severe damage to the liver, kidneys, and central nervous system (Nguyen et al., 2018). These probes are valuable for environmental and biological applications, including real-time spray-based sensing and soil analysis (Jung et al., 2019).

Antifungal and Antibacterial Activities : Certain derivatives synthesized using (4-Bromo-2-fluorophenyl)hydrazine hydrochloride have shown significant anti-fungal and anti-bacterial activities, especially against pathogens like Candida albicans and Aspergillus flavus (Bharti et al., 2010).

Cancer Research : Hydrazine derivatives exhibit higher antitumor activity than some reference drugs, offering promising insights into cancer treatment and drug development (Mary et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if inhaled .

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMMJMDBRQXPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589581 | |

| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

502496-24-4 | |

| Record name | (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)

![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)